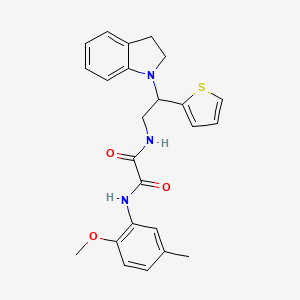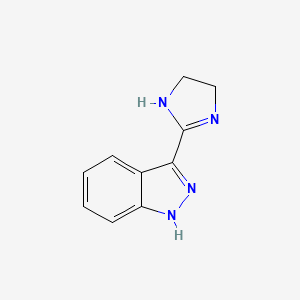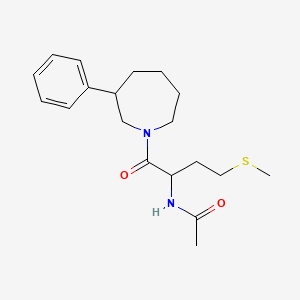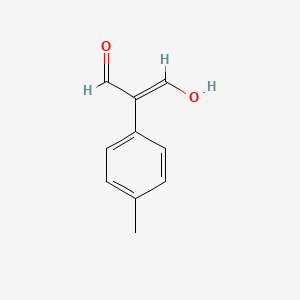
4-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a sulfonamide derivative compound with a thiophene ring. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular formula of this compound is C14H16FNO2S2 and its molecular weight is 313.41.Chemical Reactions Analysis
The synthesis of thiophene derivatives involves various reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Cyclooxygenase-2 Inhibitors
Benzenesulfonamide derivatives have been explored for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom into these molecules has shown to preserve COX-2 potency while significantly increasing COX1/COX-2 selectivity. This property led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibitors
Another application of benzenesulfonamide derivatives is in the inhibition of kynurenine 3-hydroxylase. Specific compounds have been identified as high-affinity inhibitors, which after oral administration, significantly increased kynurenic acid concentration in the extracellular hippocampal fluid, offering a pathway for investigating the role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antitumor and Cytotoxic Activities
Benzenesulfonamide derivatives have also been investigated for their potential antitumor activity and cytotoxicity against various cancer cell lines. These compounds showed interesting activities, suggesting their importance in further anti-tumor activity studies (Gul et al., 2016).
Material Science Applications
In material science, thiophene derivatives exhibit a wide spectrum of biological activities and are utilized in polymeric materials for applications such as thin-film transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The synthesis and crystal structure of substituted thiophenes highlight their diverse applications (Nagaraju et al., 2018).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, benzenesulfonamide, a related compound, is known to be an inhibitor of human carbonic anhydrase B . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .
Future Directions
Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
4-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2S2/c1-14(2,11-7-8-19-9-11)10-16-20(17,18)13-5-3-12(15)4-6-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPKVLFWNAWANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B2568440.png)


![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568446.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2568447.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2568448.png)
![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2568449.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-ethyl-8-methoxy-5-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2568450.png)

![2-[N-t-Butyloxycarbonyl-N'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)amidino]ethylamine hydrochloride](/img/structure/B2568452.png)
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2568458.png)
